![molecular formula C8H4FNO2 B13498482 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a fluorine atom and an aldehyde group attached to the structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with furan-2-carbaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-Fluorofuro[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: As a potential intermediate in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific receptors through halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorofuro[2,3-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.
5-Fluoropyridine-2-carbaldehyde: Lacks the furan ring, making it less complex.
Furo[3,2-b]pyridine-2-carbaldehyde: Lacks the fluorine atom, affecting its reactivity and binding properties.
Uniqueness
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group in a fused heterocyclic system. This combination imparts distinct chemical reactivity and binding properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4FNO2 |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
5-fluorofuro[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4FNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H |
Clave InChI |
HVNFLJYDMCZNDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1OC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
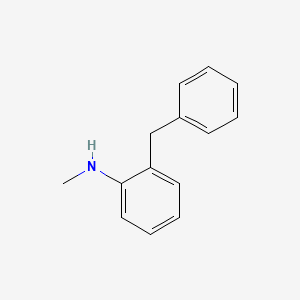
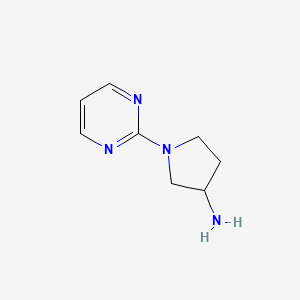
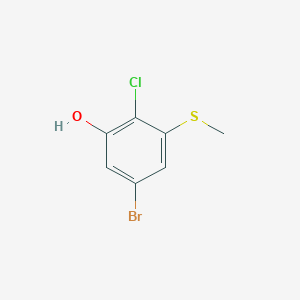
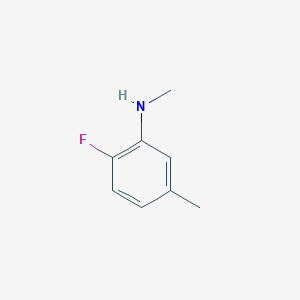
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)

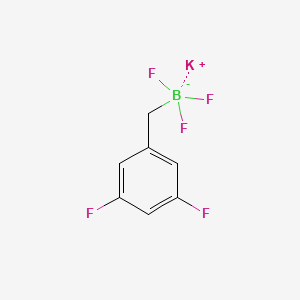



![(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13498460.png)
![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
